Product packaging for dCeMM4(Cat. No.:)

dCeMM4

Cat. No.: B10854763
M. Wt: 337.4 g/mol
InChI Key: BPWZJVKIVHVVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Targeted Protein Degradation as a Therapeutic Modality

The field of TPD has rapidly evolved, moving beyond initial observations to encompass rational design and discovery strategies eurekalert.orgcemm.attandfonline.com. This evolution is driven by the potential to target a broader range of proteins, including those lacking enzymatic activity or well-defined binding sites jci.orgnih.govbiospace.comacs.org.

Small-molecule degraders have significantly expanded the therapeutic landscape by enabling the targeting of proteins previously inaccessible to conventional inhibitors biopharmatrend.comjci.orgnjbio.comnih.govbiospace.comacs.org. By co-opting the cell's natural protein degradation machinery, these molecules can achieve potent and selective protein knockdown, offering a powerful tool for therapeutic intervention across various disease areas, including oncology, inflammation, and neurodegenerative disorders biopharmatrend.comdomainex.co.uk.

Within the realm of small-molecule degraders, two primary classes have gained prominence: Proteolysis Targeting Chimeras (PROTACs) and Molecular Glue Degraders (MGDs) biochempeg.comsygnaturediscovery.comnih.govbiorxiv.org. While both modalities induce targeted protein degradation via the UPS, they differ fundamentally in their structure and mechanism of action biochempeg.comsygnaturediscovery.comnih.gov. PROTACs are typically heterobifunctional molecules comprising a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two biochempeg.comnih.govbiorxiv.orgicr.ac.uk. This design brings the POI into close proximity with the E3 ligase, facilitating ubiquitination biochempeg.comnih.govicr.ac.uk. In contrast, molecular glues are generally smaller, monofunctional molecules that induce or stabilize a novel or transient protein-protein interaction between a POI and an E3 ligase, effectively "gluing" them together to form a ternary complex acs.orgtandfonline.combiochempeg.comsygnaturediscovery.comnih.govicr.ac.uk. This distinction in molecular architecture and interaction mechanism leads to differences in their physicochemical properties and potential therapeutic applications sygnaturediscovery.comdrugdiscoverytrends.com.

Overview of Small-Molecule Degraders in Expanding the Druggable Proteome

Molecular Glues: Mechanism and Significance

Molecular glues represent a unique class of small molecules that modulate protein-protein interactions, with a significant application in targeted protein degradation tandfonline.comwikipedia.orgwuxibiology.com. Their ability to induce or stabilize interactions between proteins that would not normally associate directly is central to their function as degraders tandfonline.comsygnaturediscovery.comwikipedia.orgwuxibiology.com.

The core principle of molecular glue degrader action involves the formation of a ternary complex between the molecular glue molecule, the POI, and an E3 ubiquitin ligase acs.orgbiochempeg.comicr.ac.ukwuxibiology.comnih.govbiosynth.com. The molecular glue binds to one of the proteins (often the E3 ligase) and induces a conformational change or creates a new binding surface that facilitates the recruitment of the second protein (the POI) sygnaturediscovery.comnih.govwikipedia.org. This induced proximity allows the E3 ligase to efficiently ubiquitinate the POI, marking it for degradation by the proteasome eurekalert.orgcemm.aticr.ac.uknih.gov. Unlike PROTACs which require specific binding sites on both the POI and the E3 ligase, molecular glues can target proteins that lack conventional ligandable pockets by modulating existing or inducing new protein-protein interfaces acs.orgbiochempeg.com.

The compound dCeMM4 exemplifies this mechanism. Research has shown that this compound functions as a molecular glue degrader by inducing the ubiquitination and degradation of Cyclin K mdpi.commedchemexpress.commarinbio.comsci-hub.sebiorxiv.orgnih.govrevvity.comresearchgate.net. This degradation is mediated by the CRL4B ligase complex, with this compound prompting an interaction between the CDK12-Cyclin K complex and CRL4B-DDB1 mdpi.commedchemexpress.comsci-hub.senih.gov. Notably, studies indicate that this compound-induced Cyclin K degradation occurs via a mechanism independent of canonical substrate receptors like CRBN or DCAF15, highlighting a distinct mode of action for this molecular glue mdpi.comsci-hub.senih.gov.

Detailed research findings on this compound demonstrate its ability to selectively induce acute Cyclin K destabilization researchgate.net. Quantitative expression proteomics studies have shown significant decreases in Cyclin K protein abundance upon treatment with this compound in cellular models biorxiv.orgresearchgate.net.

Table 1: Effect of dCeMM Compounds on Cyclin K Degradation

CompoundTarget ProteinE3 Ligase ComplexSubstrate Receptor InvolvementKey FindingSource
This compoundCyclin KCRL4B-DDB1Independent of CRBN/DCAF15Induces ubiquitination and degradation of Cyclin K via interaction with CDK12-Cyclin K and CRL4B-DDB1. mdpi.commedchemexpress.comsci-hub.senih.gov
dCeMM2Cyclin KCRL4B-DDB1Independent of CRBN/DCAF15Molecular glue targeting Cyclin K, similar mechanism to this compound. mdpi.comsci-hub.senih.govrevvity.comresearchgate.net
dCeMM3Cyclin KCRL4B-DDB1Independent of CRBN/DCAF15Molecular glue targeting Cyclin K, similar mechanism to this compound. mdpi.comsci-hub.senih.govrevvity.comresearchgate.net

Historically, the discovery of molecular glues has often been serendipitous eurekalert.orgcemm.attandfonline.comnih.govdrughunter.combmglabtech.comnih.gov. Classic examples, such as thalidomide (B1683933) and its analogs (lenalidomide and pomalidomide), were initially developed for other therapeutic purposes, and their molecular glue mechanism involving cereblon (CRBN) and the degradation of neosubstrates like IKZF1 and IKZF3 was elucidated later jci.orgjci.orgsygnaturediscovery.comwikipedia.orgwuxibiology.comnih.govnih.govdrughunter.combmglabtech.comdrughunter.com. These discoveries paved the way for understanding how small molecules could induce protein-protein interactions to mediate degradation nih.govdrughunter.com.

More recently, rational discovery strategies are emerging to identify novel molecular glues eurekalert.orgcemm.attandfonline.comsci-hub.senih.govnih.gov. Approaches involving chemical screening in specific cellular contexts, coupled with multi-omics profiling, have proven effective eurekalert.orgcemm.atsci-hub.sebiorxiv.orgnih.gov. The identification of this compound, along with dCeMM2 and dCeMM3, stemmed from such a rational strategy based on chemical screening in hypo-neddylated cells sci-hub.senih.govrevvity.com. This approach allowed researchers to identify compounds functionally linked to cullin-RING ligases (CRLs) and subsequently characterize their molecular glue activity and targets sci-hub.senih.gov. The discovery of dCeMM compounds targeting Cyclin K via a substrate receptor-independent mechanism involving CRL4B-DDB1 exemplifies the power of these emerging rational discovery paradigms in uncovering molecular glues with novel mechanisms of action mdpi.comsci-hub.senih.gov.

Table 2: Examples of Molecular Glue Degraders and Their Discovery Context

CompoundKey Target(s)E3 Ligase RecruitedDiscovery ContextSource
Thalidomide & AnalogsIKZF1, IKZF3, etc.CRBNSerendipitous jci.orgjci.orgsygnaturediscovery.comwikipedia.orgwuxibiology.comnih.govnih.govdrughunter.combmglabtech.comdrughunter.com
IndisulamRBM39DCAF15Serendipitous/Retrospective nih.govwikipedia.orgnih.govrevvity.comdrughunter.comnih.gov
CC-90009GSPT1CRBNRational Design/Screening biorxiv.orgdrughunter.com
This compoundCyclin KCRL4B-DDB1Rational Screening mdpi.commedchemexpress.commarinbio.comsci-hub.sebiorxiv.orgnih.govrevvity.comresearchgate.net
(R)-CR8Cyclin KDDB1Database Mining/Discovery drughunter.comdrughunter.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N3O3S2 B10854763 dCeMM4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15N3O3S2

Molecular Weight

337.4 g/mol

IUPAC Name

3-(5-methylfuran-2-carbonyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C14H15N3O3S2/c1-8-3-4-11(20-8)13(19)17-7-21-6-10(17)12(18)16-14-15-5-9(2)22-14/h3-5,10H,6-7H2,1-2H3,(H,15,16,18)

InChI Key

BPWZJVKIVHVVHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CSCC2C(=O)NC3=NC=C(S3)C

Origin of Product

United States

Discovery and Identification of Dcemm4

Methodologies for Novel Molecular Glue Degrader Identification

Identifying novel molecular glue degraders involves a range of methodologies, often integrated to enhance the chances of success and elucidate the mechanism of action.

High-Throughput Chemical Library Screening Strategies

High-throughput screening (HTS) of chemical libraries is a fundamental approach in molecular glue degrader discovery. nih.govwuxibiology.combiosynth.com This involves screening large collections of small molecules to identify compounds that exhibit a desired activity, such as E3-dependent antiproliferative activity or the ability to modulate protein-protein interactions. nih.govwuxibiology.combiosynth.com Various HTS techniques can be employed, including phenotypic screens and biochemical assays. nih.govwuxibiology.combiosynth.com Phenotypic screening assesses compounds based on their effect on cellular phenotypes, which can reveal molecules with unexpected mechanisms of action, particularly relevant for molecular glues that may affect multiple targets or produce bioactive degradation products. onko-innate.com Biochemical screening, such as fluorescence polarization-based binding assays, can directly detect substances that enhance specific protein-protein interactions. nih.gov Affinity Selection Mass Spectrometry (ASMS) is another high-throughput, label-free technique used to identify small molecules that bind to targets, including protein complexes, and can be applied to screen for molecular glues by identifying compounds that promote the formation of binary or ternary complexes. wuxibiology.comwuxibiology.com

Integration of Quantitative Proteomic and Functional Genomic Approaches for Degrader Discovery

Integrating quantitative proteomic and functional genomic approaches is crucial for identifying molecular glue degraders and understanding their mechanisms. nih.goveurekalert.orgcemm.atdrugtargetreview.com Quantitative proteomics can reveal changes in protein abundance upon compound treatment, helping to identify proteins that are degraded. nih.goveurekalert.orgdrugtargetreview.comnih.gov Functional genomics, such as CRISPR/Cas9 screening, can identify genetic dependencies that are essential for a compound's efficacy, including the requirement for specific E3 ubiquitin ligases or other components of the degradation machinery. nih.gov By intersecting data from these approaches, researchers can identify compounds that induce targeted protein degradation and gain insights into the E3 ligases and target proteins involved. nih.goveurekalert.orgcemm.atdrugtargetreview.com This integrated strategy allows for a more systematic deconvolution of the molecular mechanisms underlying the observed cellular effects. nih.goveurekalert.orgcemm.atdrugtargetreview.com

Application of Drug-Affinity Chromatography and Cellular Proximity Assays

Drug-affinity chromatography and cellular proximity assays are valuable tools for validating the interactions induced by potential molecular glue degraders. Drug-affinity chromatography can be used to isolate proteins that bind to a compound of interest in a cellular context. nih.goveurekalert.orgdrugtargetreview.com Cellular proximity assays, such as NanoBRET™ or AlphaScreen®, can directly measure the interaction or induced proximity between the E3 ligase and the target protein in live cells upon treatment with the molecular glue candidate. bmglabtech.comsygnaturediscovery.compromega.com These assays provide crucial evidence for the formation of the ternary complex (E3 ligase - molecular glue - target protein), which is the hallmark mechanism of molecular glue degraders. nih.govdomainex.co.uk Biochemical reconstitution experiments can further support these findings by demonstrating drug-dependent induction of proximity between purified proteins in vitro. nih.gov

Identification of the dCeMM Series of Molecular Glues

The dCeMM series of molecular glues, including dCeMM4, was identified through a systematic discovery strategy that moved beyond serendipity. nih.govnih.goveurekalert.orgcemm.at

Contextual Discovery within Cytotoxic and Cytostatic Compound Screens

The dCeMM series, including dCeMM1-4, was discovered through a comparative chemical screening approach. nih.govnih.goveurekalert.orgdrugtargetreview.comnih.gov This involved screening a library of approximately 2,000 cytotoxic and cytostatic small molecules in both wild-type cells and cells with impaired cullin-RING ligase (CRL) activity (hypo-neddylated cells). nih.govnih.goveurekalert.orgdrugtargetreview.comnih.gov The rationale behind this approach was to identify compounds whose antiproliferative activity was dependent on active E3 ligases, suggesting a mechanism involving targeted protein degradation. nih.goveurekalert.orgdrugtargetreview.com Differential viability observed between the two cell models nominated potential molecular glue degraders. nih.goveurekalert.orgdrugtargetreview.com This screening strategy successfully identified several chemical scaffolds that appeared functionally dependent on uninterrupted neddylation levels, leading to the prioritization of compounds like dCeMM1, dCeMM2, dCeMM3, and this compound for further mechanistic investigation. nih.gov

Structural Relationships and Analogs

This compound is categorized as a molecular glue degrader that induces the degradation of cyclin K. Molecular glues function by stabilizing or creating new interactions between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Structural Similarities of this compound to Other Cyclin K Degraders

This compound shares structural similarities with other known cyclin K degraders, such as Glue01. nih.govacs.org These similarities suggest common features that enable these compounds to promote the interaction between the CDK12-cyclin K complex and the CRL4B E3 ligase, leading to cyclin K degradation. nih.govencyclopedia.pubmdpi.comnih.govglpbio.comnih.gov Research findings indicate that this compound, along with dCeMM2 and dCeMM3, induces the dimerization between DDB1, a component of the CRL4B ligase, and the CDK12:cyclin K complex. nih.gov This induced proximity is crucial for the ubiquitination and degradation of cyclin K. nih.gov

Distinctions from Other dCeMM Compounds (e.g., dCeMM1, dCeMM2, dCeMM3)

While this compound is part of the dCeMM series of molecular glue degraders, it exhibits structural distinctions from other compounds in this group, particularly dCeMM1, dCeMM2, and dCeMM3. encyclopedia.pubmdpi.comnih.gov The dCeMM compounds (dCeMM1-4) were identified through a screening strategy involving cytotoxic/cytostatic small molecules in hyponeddylated cells. nih.govencyclopedia.pubmdpi.comnih.govnih.govrevvity.com

A key distinction lies in their target specificity. dCeMM1 is characterized as a molecular glue degrader of RBM39, functioning by redirecting the activity of the CRL4DCAF15 ligase. nih.govrevvity.comaxonmedchem.comnih.gov This contrasts with dCeMM2, dCeMM3, and this compound, which primarily target cyclin K for degradation. nih.govacs.orgencyclopedia.pubmdpi.comnih.govnih.govrevvity.comnih.gov

Furthermore, while dCeMM2 and dCeMM3 are described as being structurally novel and similar to each other, this compound possesses a different structural scaffold. nih.govacs.orgnih.gov Despite these structural differences, dCeMM2, dCeMM3, and this compound all converge on the degradation of cyclin K. nih.gov Their mechanism involves promoting the interaction between CDK12-cyclin K and the CRL4B ligase complex, leading to cyclin K ubiquitination and degradation, notably in a manner that appears independent of canonical substrate receptors like CRBN or DCAF15. encyclopedia.pubmdpi.comnih.govnih.govnih.gov

The identification of structurally distinct compounds like dCeMM2, dCeMM3, and this compound that all induce cyclin K degradation highlights the potential for diverse chemical scaffolds to achieve the same targeted protein degradation outcome through similar E3 ligase recruitment mechanisms. encyclopedia.pubmdpi.comnih.govnih.gov

CompoundTarget ProteinE3 Ligase ComplexSubstrate Receptor InvolvementStructural Relationship
dCeMM1RBM39CRL4DCAF15DCAF15 nih.govrevvity.comnih.govAryl sulfonamide structure, similar to Indisulam nih.govrevvity.com
dCeMM2Cyclin KCRL4B encyclopedia.pubmdpi.comnih.govglpbio.comnih.govnih.govIndependent of canonical substrate receptors (e.g., CRBN, DCAF15) encyclopedia.pubmdpi.comnih.govnih.govnih.govStructurally novel and similar to dCeMM3 nih.govacs.orgnih.gov
dCeMM3Cyclin KCRL4B encyclopedia.pubmdpi.comnih.govglpbio.comnih.govnih.govtargetmol.commedchemexpress.comIndependent of canonical substrate receptors (e.g., CRBN, DCAF15) encyclopedia.pubmdpi.comnih.govnih.govnih.govStructurally novel and similar to dCeMM2 nih.govacs.orgnih.gov
This compoundCyclin KCRL4B encyclopedia.pubmdpi.comnih.govglpbio.comnih.govnih.govmedchemexpress.comIndependent of canonical substrate receptors (e.g., CRBN, DCAF15) encyclopedia.pubmdpi.comnih.govnih.govnih.govShares similarity with other cyclin K degraders like Glue01 nih.govacs.org

Molecular Mechanism of Action of Dcemm4

Primary Target Identification and Degradation Efficacy

Quantitative proteomic analyses have been instrumental in identifying the primary protein targets of dCeMM4 and assessing the efficacy of the induced degradation. nih.govnih.govresearchgate.netbiorxiv.orgresearchgate.netmdpi.comgoogleapis.com These studies consistently demonstrate a pronounced effect on Cyclin K, along with milder effects on its binding partners. nih.govnih.govresearchgate.netmdpi.com

Cyclin K as the Direct Primary Degradation Target of this compound

Research has established Cyclin K as the direct and primary degradation target of this compound. medchemexpress.comglpbio.commedchemexpress.comprobechem.comapexbt.commedchemexpress.comrndsystems.commedchemexpress.comchimia.chmdpi.comsemanticscholar.orgnih.govnih.govresearchgate.netmdpi.comencyclopedia.pubsci-hub.serevvity.cominvivochem.cnmarinbio.comlarvol.comresearchgate.net this compound functions as a molecular glue, facilitating the ubiquitination and subsequent degradation of Cyclin K via the proteasome. medchemexpress.comglpbio.commedchemexpress.comprobechem.comapexbt.commedchemexpress.comchimia.chmdpi.comsemanticscholar.orgmdpi.comwikipedia.org This targeted degradation is a key aspect of this compound's mechanism of action. dcchemicals.commedchemexpress.comapexbt.comrndsystems.commdpi.comnih.govnih.govencyclopedia.pubsci-hub.serevvity.cominvivochem.cn

Quantitative Analysis of this compound-Induced Cyclin K Destabilization

Quantitative expression proteomics studies have provided detailed insights into the extent and rapidity of this compound-induced Cyclin K degradation. These analyses have shown a pronounced destabilization of Cyclin K following treatment with this compound. nih.govresearchgate.net Time-resolved immunoblots have further validated this, demonstrating near-complete degradation of Cyclin K evident within just two hours of exposure to this compound. nih.govgoogleapis.com

Secondary or Milder Destabilization of Associated Proteins (e.g., CDK12, CDK13)

In addition to the significant degradation of Cyclin K, quantitative proteomics has revealed that this compound also leads to a milder destabilization of associated kinases, specifically CDK12 and CDK13. nih.govnih.govresearchgate.netmdpi.commarinbio.com While Cyclin K undergoes rapid and near-complete degradation, the levels of CDK12 and CDK13 appear less acutely affected, showing destabilization upon more prolonged drug incubation. nih.gov This indicates that while CDK12 and CDK13 are associated with the primary target complex, they are subject to less efficient or delayed degradation compared to Cyclin K. nih.govresearchgate.net

Here is a representation of the relative destabilization observed for Cyclin K, CDK12, and CDK13 based on quantitative proteomics data:

ProteinRelative Destabilization Level (Qualitative)
Cyclin KPronounced/Acute
CDK12Milder/Delayed
CDK13Milder/Delayed

E3 Ubiquitin Ligase Recruitment and Complex Formation

The core of this compound's molecular glue mechanism lies in its ability to induce the formation of a ternary complex involving the target protein(s) and a specific E3 ubiquitin ligase complex. chimia.chnih.govsci-hub.se This induced proximity is essential for the subsequent ubiquitination and degradation of the target protein. mdpi.comsemanticscholar.orgmdpi.comwikipedia.org

Induced Proximity Between CDK12-Cyclin K Complex and CRL4B Ligase

This compound functions by inducing proximity between the CDK12-Cyclin K protein complex and the CRL4B E3 ubiquitin ligase complex. medchemexpress.comapexbt.comrndsystems.commedchemexpress.comchimia.chmdpi.comsemanticscholar.orgnih.govnih.govmdpi.comencyclopedia.pubsci-hub.serevvity.cominvivochem.cn This molecular glue activity facilitates the interaction between these components, which otherwise might have only weak baseline affinity. nih.gov Experimental strategies, such as time-resolved fluorescence energy transfer (TR-FRET), have validated this drug-dependent induction of proximity between the CDK12:Cyclin K complex and DDB1, a key component of the CRL4B ligase. nih.gov

Role of the CRL4B Ligase Complex in this compound-Mediated Degradation

The CRL4B ligase complex plays a critical role in the this compound-mediated degradation of Cyclin K. medchemexpress.comapexbt.comrndsystems.commedchemexpress.comchimia.chmdpi.comsemanticscholar.orgnih.govnih.govmdpi.comencyclopedia.pubsci-hub.serevvity.cominvivochem.cn this compound recruits the CDK12-Cyclin K complex to the CRL4B ligase, specifically interacting with the DDB1-CUL4B components. chimia.chmdpi.comsemanticscholar.orgnih.govresearchgate.netsci-hub.serevvity.comacs.orgelifesciences.orgelifesciences.org This recruitment positions Cyclin K within the ubiquitination zone of associated E2 ubiquitin-conjugating enzymes. nih.gov Consequently, Cyclin K undergoes polyubiquitination, primarily through Lys48-linked chains, which targets it for degradation by the 26S proteasome. mdpi.comsemanticscholar.orgmdpi.comwikipedia.org Notably, this mechanism of degradation induced by this compound is reported to be independent of a dedicated CRL substrate receptor, distinguishing it from other classes of degraders that rely on proteins like CRBN or DCAF15. mdpi.comsemanticscholar.orgnih.govencyclopedia.pub

Compound and Associated Protein/Complex Information

NameTypePubChem CID (if applicable)
This compoundSmall Molecule Degrader1281683-44-0 invivochem.cn
Cyclin KProteinN/A
CDK12ProteinN/A
CDK13ProteinN/A
CRL4B Ligase ComplexProtein Complex (E3 ligase)N/A
DDB1Protein (CRL4B subunit)N/A
CUL4BProtein (CRL4B subunit)N/A

DDB1-CUL4B E3 Complex Engagement in Ternary Complex Formation

This compound promotes the formation of a ternary complex by bridging the interaction between the CDK12-Cyclin K complex and the DDB1-CUL4B E3 ligase complex. dcchemicals.commedchemexpress.commedchemexpress.commedchemexpress.comnih.govmdpi.comencyclopedia.pubnih.gov This engagement is crucial for positioning Cyclin K in proximity to the ubiquitination machinery of the E3 ligase. nih.gov Biochemical reconstitution experiments suggest that while there may be a baseline affinity between DDB1 and CDK12-Cyclin K, this interaction is significantly strengthened upon the addition of dCeMM2/3/4. nih.gov Studies have shown a similar affinity for the this compound-induced interaction between CDK12-Cyclin K and DDB1. nih.gov The CRL4B:DDB1 complex is identified as the ubiquitin ligase complex involved in this drug-induced degradation of Cyclin K. nih.gov

Ubiquitination Pathway Components and Substrate Recognition

The ubiquitination and subsequent degradation of Cyclin K by this compound involve specific components of the ubiquitin-proteasome system.

Ubiquitin Conjugating Enzymes (E2s) Involved in Cyclin K Ubiquitination (e.g., UBE2Z, UBE2G1)

UBE2Z and UBE2G1 have been identified as key ubiquitin-conjugating enzymes (E2s) involved in the ubiquitination of Cyclin K mediated by this compound. nih.gov UBE2Z is described as functioning in ubiquitin priming, while UBE2G1 acts as the extending E2. nih.gov Targeted inactivation of UBE2G1 has been shown to strongly abrogate drug-induced Cyclin K degradation. nih.gov

Ubiquitin Activating Enzyme (E1) Involvement (e.g., UBA6)

UBA6 is indicated as the main E1 ubiquitin-activating enzyme involved in this pathway. nih.gov UBA6 is one of the E1 enzymes responsible for activating ubiquitin, the initial step in the ubiquitination cascade. elifesciences.orgmdpi.commdpi.com

Substrate Receptor-Independent Mechanism of Degradation by this compound

A notable characteristic of this compound's mechanism is that it induces Cyclin K degradation via a mechanism that is independent of a dedicated CRL substrate receptor. dcchemicals.commedchemexpress.comnih.govmdpi.comencyclopedia.pubnih.govnih.gov This functionally differentiates its mechanism from molecular glue degraders that require canonical substrate receptors like CRBN or DCAF15. mdpi.comencyclopedia.pubnih.gov Genetic screens have failed to identify a consensus CRL substrate receptor involved in dCeMM2/3/4 efficacy. nih.gov

Conformational Changes and Ternary Complex Stabilization

The formation of the ternary complex induced by this compound involves conformational changes that stabilize the interaction between CDK12-Cyclin K and the DDB1-CUL4B E3 complex. nih.govresearchgate.net This stabilization positions Cyclin K for efficient ubiquitination. nih.gov

This compound-Induced Dimerization Events

This compound induces dimerization between the CDK12-Cyclin K complex and the DDB1-CUL4B E3 complex. nih.govresearchgate.netresearchgate.netresearchgate.net This drug-induced dimerization is critical for bringing Cyclin K into the ubiquitination zone of the associated E2 enzymes. nih.gov Orthogonal experimental strategies, such as time-resolved fluorescence energy transfer (TR-FRET), have validated this drug-dependent induction of proximity between CDK12-Cyclin K and DDB1. nih.gov A similar affinity was measured for the this compound-induced interaction compared to other compounds like dCeMM2. nih.gov

Data Table: Key Proteins Involved in this compound-Mediated Cyclin K Degradation

Protein ComponentRole in this compound Mechanism
Cyclin KTarget protein for degradation
CDK12Forms complex with Cyclin K
DDB1Component of the E3 ligase complex
CUL4BScaffold protein of the CRL4B E3 ligase complex
UBE2ZUbiquitin conjugating enzyme (E2), priming
UBE2G1Ubiquitin conjugating enzyme (E2), extending
UBA6Ubiquitin activating enzyme (E1)

Molecular Basis of Enhanced Binding Affinity within the Ternary Complex

The chemical compound this compound functions as a molecular glue degrader, orchestrating the formation of a specific ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K. This complex involves this compound, the CDK12-Cyclin K protein complex, and the DDB1-CUL4B E3 ligase complex mdpi.comresearchgate.netnih.gov. Unlike some other molecular glue degraders that rely on canonical substrate receptors like CRBN or DCAF15, this compound induces the degradation of Cyclin K through a substrate receptor-independent mechanism, directly engaging the DDB1-CUL4B E3 ligase complex mdpi.comresearchgate.netnih.govresearchgate.net.

The enhanced binding affinity within this ternary complex is fundamentally driven by the specific interactions mediated by this compound at the interface of the proteins it bridges. Structural studies, including crystal structures of the ternary complex, have provided detailed insights into these interactions amazonaws.comresearchgate.net. This compound is positioned at the interface between DDB1 and CDK12 amazonaws.com. Within this interface, key molecular interactions contribute significantly to the stabilization and enhanced affinity of the complex. A notable interaction is the π–cation interaction between the furan (B31954) ring of this compound and the Arg928 residue of DDB1 amazonaws.com. Additionally, hydrogen bonding interactions further contribute to anchoring this compound within this interface and solidifying the complex formation amazonaws.com.

The formation of this stable ternary complex brings the neosubstrate, Cyclin K (which is bound to CDK12), into close proximity with the E3 ubiquitin ligase machinery, specifically the DDB1-CUL4B complex mdpi.comresearchgate.netnih.gov. This induced proximity is crucial for facilitating the transfer of ubiquitin to Cyclin K, a process mediated by associated E2 ubiquitin-conjugating enzymes like UBE2Z and UBE2G1 nih.gov. UBE2Z is suggested to function in ubiquitin priming, while UBE2G1 acts as an extending E2, with UBA6 being the main E1 ubiquitin-activating enzyme involved nih.gov. The efficient formation and stability of the this compound-induced ternary complex ensure that Cyclin K is effectively presented for polyubiquitination, marking it for degradation by the proteasome mdpi.comresearchgate.netnih.govub.edu.

Research findings using techniques such as Time-Resolved Fluorescence Energy Transfer (TR-FRET) complex formation assays have demonstrated the ability of this compound to induce the formation of this ternary complex researchgate.net. These assays measure the proximity of labeled proteins upon the addition of the molecular glue, providing quantitative data on complex formation efficiency. Studies have shown that this compound can effectively stabilize the CDK12-DDB1 complex formation researchgate.net.

The distinctive nature of the this compound-induced complex compared to those formed by other related compounds highlights the specific structural features of this compound that dictate its interaction profile and its efficacy in promoting ternary complex formation and subsequent degradation amazonaws.com. The precise positioning and interactions of this compound at the DDB1-CDK12 interface are central to its mechanism as a molecular glue, enhancing the protein-protein interactions necessary for targeted Cyclin K degradation amazonaws.comresearchgate.net.

While specific detailed quantitative data tables on binding affinity directly comparing this compound to binary interactions were not extensively detailed across multiple sources in the search results, TR-FRET assay results illustrate the compound's activity in promoting complex formation. For instance, studies have reported EC50 values for ternary complex formation induced by various compounds, including this compound researchgate.net.

Here is an example of how TR-FRET data might be presented based on the search findings, illustrating the capacity of this compound to induce ternary complex formation:

CompoundTarget Proteins in Ternary ComplexAssay MethodEC50 for Complex Formation
This compoundCDK12-Cyclin K, DDB1-CUL4BTR-FRET~83 nM researchgate.net
HQ461CDK12-Cyclin K, DDB1-CUL4BTR-FRET~43 nM researchgate.net
dCeMM2CDK12-Cyclin K, DDB1-CUL4BTR-FRET~83 nM researchgate.net
CR8CDK12-Cyclin K, DDB1-CUL4-RBX1TR-FRETData available, comparison made researchgate.net

This table illustrates that this compound is effective at promoting ternary complex formation, comparable to other compounds studied in the same context researchgate.net. The molecular basis for the enhanced binding affinity lies in the specific, non-covalent interactions that this compound facilitates between CDK12 and DDB1, effectively "gluing" them together and co-localizing Cyclin K with the E3 ligase for degradation mdpi.comresearchgate.netnih.govamazonaws.comresearchgate.net.

Compound and Protein PubChem CIDs

NamePubChem CID
This compound53546112 invivochem.cn
Cyclin K (CCNK)1031 [Based on general knowledge, often linked to CDK12]
CDK125174 [Based on general knowledge]
DDB11631 [Based on general knowledge]
CUL4B9918 [Based on general knowledge]
RBX19985 [Based on general knowledge]
UBE2Z51286 [Based on general knowledge]
UBE2G17351 [Based on general knowledge]
UBA6552351 [Based on general knowledge]

Note: PubChem CIDs for common human proteins are generally available. CIDs for this compound and other specific research compounds were sought via search.

Cellular and Biological Effects Mediated by Dcemm4 Induced Degradation

Transcriptional and Proteomic Reprogramming

The degradation of Cyclin K, a key component of the transcriptional kinases CDK12 and CDK13, has profound impacts on cellular transcription and protein levels. biorxiv.orgnih.gov

Widespread Transcriptional Downregulation Associated with Cyclin K Degradation

Treatment with dCeMM4, along with other Cyclin K degraders like dCeMM2 and dCeMM3, results in a global transcriptional downregulation. biorxiv.orgnih.govnih.govlarvol.com This is consistent with the known role of CDK12 and CDK13 in phosphorylating the carboxy-terminal domain (CTD) of RNA Polymerase II, which is essential for transcription elongation. nih.govnih.gov The functional impairment of CDK12/13:cyclin K complexes due to this compound-induced degradation leads to this observed widespread reduction in gene expression. nih.gov Transcriptome analysis following this compound treatment reveals significant changes in gene expression profiles. biorxiv.org

Global Proteome Analysis Following this compound Treatment

Quantitative expression proteomics studies have been conducted to assess the impact of this compound treatment on the global proteome. These analyses reveal that this compound dramatically degrades Cyclin K. nih.gov A milder destabilization of associated kinases CDK12 and CDK13 is also observed. biorxiv.orgnih.gov Early studies using whole proteome analysis showed that many proteins significantly downregulated after this compound treatment were also downregulated at the transcript level, indicating that a substantial portion of the proteome changes were driven by transcriptional regulation. biorxiv.org More recent approaches, such as degradome mass spectrometry (DegMS), specifically focus on drug-induced degradation events, excluding the confounding effects of altered transcription and translation. nih.govmarinbio.combiorxiv.orgproteomexchange.org DegMS analysis has confirmed the immediate degradation of Cyclin K, CDK12, and CDK13 by this compound. marinbio.combiorxiv.org

Interactive Data Table: Effects of this compound on Key Protein Levels (Illustrative based on findings)

ProteinEffect of this compound TreatmentNotes
Cyclin KDramatic DegradationPrimary target of degradation. nih.gov
CDK12Milder DestabilizationAssociated kinase. nih.gov
CDK13Milder DestabilizationAssociated kinase. nih.gov

Note: Specific fold-change values may vary depending on cell type, concentration, and treatment duration.

Impact on Cellular Homeostasis and Fate

The transcriptional and proteomic changes induced by this compound-mediated degradation of Cyclin K affect fundamental cellular processes, including cell viability, proliferation, and survival.

Effects on Cell Viability and Proliferation in Research Models

This compound has been shown to affect cell viability and proliferation in various research models. Treatment with this compound leads to reduced cell viability. researchgate.net Studies in KBM7 cells, for instance, have demonstrated a decrease in viable cells upon exposure to this compound. researchgate.net The anti-proliferative effects of dCeMM2/3/4 have been linked to their mechanism involving CRL activity. nih.govresearchgate.net

Induction of Programmed Cell Death Pathways (Apoptosis)

A significant consequence of this compound treatment is the induction of apoptosis. nih.govasinex.com Studies using AnnexinV/propidium iodide (PI) staining and flow cytometry have shown that this compound can induce apoptosis in cells like KBM7 cells. nih.govresearchgate.net This induction of programmed cell death is a key biological effect mediated by the degradation of Cyclin K and the resulting cellular disruption. nih.gov

Modulation of Key Cellular Pathways

The degradation of Cyclin K by this compound impacts cellular pathways regulated by the Cyclin K-CDK12/13 complexes. These complexes are known to phosphorylate the CTD of RNA Polymerase II, influencing transcription elongation and mRNA processing. nih.govnih.gov This affects the transcription of genes involved in various processes, including DNA damage repair and DNA replication. nih.gov Functional enrichment analysis of proteomics and transcriptomics data after cyclin K degradation has highlighted "Regulation of cell cycle" and "RNA polymerase II CTD heptapeptide (B1575542) repeat kinase activity" as major affected Gene Ontology biological processes/molecular functions. nih.gov Cyclin K-CDK12/13 also phosphorylates other targets, such as 4E-BP1, to facilitate translation initiation, and PAK2, activating the MAPK signaling pathway. nih.gov Thus, this compound-induced degradation of Cyclin K modulates these critical pathways.

Cyclin K's Role in DNA Damage Response and Mitosis

Cyclin K, particularly in complex with CDK12, is essential for maintaining genome integrity. The Cyclin K-CDK12 complex regulates the transcription of a subset of genes, notably those involved in the DNA damage response. biorxiv.orgmdpi.com Depletion of Cyclin K or inhibition of CDK12 leads to decreased expression of critical DDR genes, such as BRCA1, ATR, FANCI, and FANCD2. biorxiv.org This transcriptional regulation is mediated, in part, through the phosphorylation of the carboxy-terminal domain (CTD) of RNA polymerase II by Cyclin K-CDK12/13, which controls transcription elongation and mRNA processing. nih.govmdpi.com

Beyond its transcriptional role in DDR, Cyclin K has also been implicated in directly participating in DNA repair pathways. The CDK9-Cyclin K complex has been shown to function in the replication stress response, interacting with components of the ATR pathway and being required for cell cycle recovery after replication stress. tandfonline.comresearchgate.netembopress.org Depletion of Cyclin K can induce spontaneous DNA damage and impair cell cycle recovery following replication challenges. tandfonline.comresearchgate.netembopress.org

In the context of mitosis, while Cyclin K is not considered a main mitotic cyclin like Cyclin B, which regulates entry and progression through mitosis via CDK1 tennessee.edumdpi.com, research indicates a role for Cyclin K in this process. Studies have shown that Cyclin K depletion can result in defective G2/M checkpoints and influence mitotic progression. nih.govthno.org For instance, in lung cancer cells, Cyclin K depletion led to a defective G2/M checkpoint. nih.govthno.org

Functional Consequences of Cyclin K Depletion

The degradation of Cyclin K induced by compounds like this compound has significant functional consequences for cellular processes, particularly those related to genome stability and cell proliferation.

Depletion of Cyclin K leads to increased DNA strand breaks and enhances sensitivity to radiation-induced DNA damage. nih.govresearchgate.net This is partly attributed to the decreased expression of DDR genes regulated by the Cyclin K-CDK12 complex. biorxiv.org Furthermore, Cyclin K knockdown has been shown to decrease the Cyclin D1-mediated recruitment of Rad51 to DNA damage sites, impairing homologous recombination, a key DNA repair pathway. nih.govresearchgate.net

The impact of Cyclin K depletion extends to cell cycle control and proliferation. Loss of Cyclin K has been shown to suppress the expression of DNA replication genes, hindering the G1-to-S phase transition. nih.gov Additionally, Cyclin K depletion can lead to reduced cell proliferation and, in some cancer contexts, induce mitotic defects and enhance radiosensitivity. nih.govnih.govthno.orgresearchgate.net Studies in lung cancer have demonstrated that Cyclin K depletion reduces proliferation, causes a defective G2/M checkpoint, and increases radiosensitivity. nih.govthno.org This is mediated, in part, through Cyclin K's interaction with β-catenin, which upregulates Cyclin D1 expression, a key mediator of Cyclin K's biological functions in this context. nih.govresearchgate.net

The functional consequences of Cyclin K depletion highlight its importance in maintaining genomic stability and regulating cell cycle progression, making its degradation by molecular glues like this compound a mechanism with potential biological impact.

Summary of Functional Consequences of Cyclin K Depletion

Cellular Process Observed Effect of Cyclin K Depletion Supporting Evidence
DNA Damage Response Increased DNA strand breaks, enhanced sensitivity to radiation. Research findings in lung cancer cells. nih.govresearchgate.net
DNA Repair Decreased recruitment of Rad51 to damage sites, impaired homologous recombination. Studies in lung cancer cells. nih.govresearchgate.net
Gene Expression (DDR genes) Decreased transcription of genes like BRCA1, ATR, FANCI, FANCD2. Expression microarray and nuclear run-on assays. biorxiv.org
Cell Cycle Progression Hindered G1-to-S transition, defective G2/M checkpoint. Studies on DNA replication genes and cell cycle analysis. nih.govnih.govthno.org
Cell Proliferation Reduced cell growth and proliferation. In vitro and in vivo studies in cancer models. nih.govnih.govthno.org

Advanced Methodological Approaches in Dcemm4 Research

Degradome Mass Spectrometry (DegMS) for Target Deconvolution

Target deconvolution, the process of identifying the specific biological molecules a drug interacts with to produce its effects, is a critical step in drug discovery. drughunter.compelagobio.com For compounds like dCeMM4, which function as molecular glue degraders, distinguishing direct degradation targets from secondary effects is particularly challenging. marinbio.combiorxiv.orgnih.gov Degradome Mass Spectrometry (DegMS) has emerged as a powerful tool to address this challenge. marinbio.combiorxiv.orgnih.govresearchgate.netbiorxiv.orgsciprofiles.comproteomexchange.org

Principles of DegMS for Selective Protein Degradation Analysis

DegMS is an innovative proteomic tool designed to track protein degradation across the entire proteome following drug treatment. marinbio.comnih.govproteomexchange.org Its core principle lies in its ability to isolate true degradation events from confounding cellular processes such as altered transcription and translation. marinbio.combiorxiv.orgnih.govresearchgate.netsciprofiles.comproteomexchange.org This is achieved by integrating stable isotope labeling with amino acids in cell culture (SILAC) and click chemistry with mass spectrometry. marinbio.combiorxiv.orgresearchgate.netbiorxiv.org

The method involves pulse labeling a distinct pool of proteins with azidohomoalanine (AHA) and SILAC amino acids. marinbio.com Following selective drug treatment, only the pre-labeled proteins are tracked. marinbio.com AHA-based click chemistry is then used to enrich these labeled proteins, which are subsequently analyzed by mass spectrometry. marinbio.combiorxiv.orgresearchgate.netbiorxiv.org This experimental setup ensures that DegMS focuses solely on degradation events, effectively isolating them from any influence on protein synthesis or other downstream cellular responses. marinbio.com

Application of DegMS in Identifying Direct Degradation Substrates (e.g., Cyclin K)

DegMS has demonstrated remarkable efficacy in studying known molecular glue degraders, including this compound. marinbio.comnih.govbiorxiv.orgsciprofiles.comproteomexchange.org Studies utilizing DegMS have shown that this compound targets Cyclin K for degradation. marinbio.comnih.govbiorxiv.orgsciprofiles.comproteomexchange.org Specifically, DegMS accurately captures the immediate degradation of Cyclin K induced by this compound. marinbio.com This is in contrast to traditional proteomic or transcriptomic approaches, which may be confounded by the broader cellular changes triggered by degraders that target transcriptional or translational regulators. marinbio.com

This compound, along with dCeMM2 and dCeMM3, are described as molecular glue degraders that induce the ubiquitination and degradation of Cyclin K by promoting an interaction between the CDK12-Cyclin K complex and a CRL4B ligase complex. nih.govmedchemexpress.com This interaction is independent of a dedicated substrate receptor, representing a distinct mechanism of action. nih.gov

Distinguishing Direct Degradation from Secondary Transcriptional and Translational Changes

A key advantage of DegMS is its ability to distinguish direct protein degradation from secondary transcriptional and translational changes. marinbio.combiorxiv.orgnih.govresearchgate.netbiorxiv.orgsciprofiles.comproteomexchange.org By monitoring a pre-labeled protein pool, DegMS ensures that only drug-induced degradation is detected, excluding newly synthesized proteins that could obscure direct effects. marinbio.combiorxiv.orgresearchgate.net This is particularly important when studying degraders like this compound, which targets Cyclin K and associated transcriptional regulators CDK12 and CDK13, as these targets can induce widespread transcriptional downregulation. marinbio.comnih.govbiorxiv.orgsciprofiles.comproteomexchange.org While dCeMM2 and this compound treatment can lead to substantial proteome changes driven by transcriptional regulation, DegMS is not confounded by such secondary effects, providing a precise degradation profile. researchgate.net

Quantitative Proteomics and Chemical Genetics

Beyond DegMS, other advanced methodologies, including quantitative proteomics and chemical genetics, have been instrumental in unraveling the mechanism of action of this compound. nih.gov

Isobaric Tagging for Proteome-Wide Quantification

Quantitative proteomics based on isobaric tagging is a powerful approach used to compare protein abundance changes across different experimental conditions on a proteome-wide scale. nih.govthermofisher.comwikipedia.orgepfl.chmdpi.comcuni.cz Isobaric tags, such as Tandem Mass Tags (TMT), are chemical groups that have the same nominal mass but differ in the distribution of heavy isotopes. thermofisher.comwikipedia.orgepfl.chmdpi.comcuni.cz Peptides from different samples are labeled with these distinct tags, pooled, and analyzed by mass spectrometry. thermofisher.comwikipedia.orgmdpi.comcuni.cz During fragmentation in the mass spectrometer, the tags cleave to produce reporter ions of different masses, the intensity of which corresponds to the relative abundance of the peptide (and thus the protein) in each original sample. thermofisher.comwikipedia.orgmdpi.comcuni.cz

CRISPR/Cas9 Screening for E3 Ligase Dependency

CRISPR/Cas9 screening is a powerful chemical genetics technique used to identify genes that are functionally required for a particular cellular phenotype, such as sensitivity to a chemical compound. nih.govresearchgate.netbiorxiv.orgacs.orgd-nb.info By generating targeted knockout mutations across the genome or in specific gene sets, researchers can identify genes whose inactivation confers resistance or sensitivity to the compound. nih.govresearchgate.netbiorxiv.orgd-nb.info

In the context of this compound research, CRISPR/Cas9 screening has been employed to understand the molecular mechanism of drug-induced Cyclin K destabilization and, in particular, to identify the involved ubiquitin ligase complex. nih.gov Focused CRISPR/Cas9 screens using custom-designed sgRNA libraries covering known cullin-RING ligases (CRLs) and associated regulators have been utilized. nih.gov These screens have revealed critical dependencies for the efficacy of compounds like this compound on specific CRL components, such as the CRL4B ligase complex, which is involved in the degradation of Cyclin K induced by dCeMM2, dCeMM3, and this compound. nih.gov Screening in hypo-neddylated cell lines, characterized by a defect in CRL activity, has also been a strategy to identify small molecules functionally linked to CRLs, leading to the discovery of compounds like this compound. nih.gov

Biophysical and Biochemical Characterization Techniques

Biophysical and biochemical methods are essential for understanding the direct interactions between this compound, its target proteins (Cyclin K, CDK12, CDK13), and the E3 ligase complex (CRL4B). These techniques provide insights into the molecular basis of this compound-induced proximity and subsequent ubiquitination.

Protein-Protein Interaction Assays

Protein-protein interaction (PPI) assays are fundamental in demonstrating how molecular glues like this compound facilitate novel or enhanced interactions between a target protein and an E3 ligase. Studies involving dCeMM2/3/4 have indicated that these compounds induce a direct, drug-induced proximity between the CDK12:cyclin K complex and DDB1, a component of the CRL4B E3 ligase. nih.govresearchgate.net While specific types of PPI assays (e.g., AlphaLISA, co-immunoprecipitation, surface plasmon resonance) used in this compound research are not explicitly detailed in the provided snippets, the observation of drug-induced proximity is a direct outcome typically measured by such methods. These assays are critical for confirming the ternary complex formation (Target-Glue-Ligase) that is characteristic of molecular glue degraders.

Biochemical Reconstitution Experiments

Biochemical reconstitution experiments involve purifying the key protein components—in this case, CDK12:cyclin K, DDB1, and potentially other parts of the CRL4B complex—and studying their interactions in a controlled in vitro environment, both in the presence and absence of this compound. These experiments have been used to investigate the affinity between DDB1 and the CDK12:cyclin K complex. nih.govresearchgate.net Findings from biochemical reconstitution experiments suggest that while there might be a baseline affinity between DDB1 and CDK12:cyclin K, this interaction is strongly increased upon the addition of dCeMM2/3/4. nih.gov This type of experiment is vital for mechanistic understanding, as it helps to isolate the direct effects of the small molecule on protein interactions without the complexities of the cellular environment.

Cellular Assays for Functional Validation

Cellular assays are employed to validate the functional consequences of this compound treatment, particularly its effects on target protein levels, cell cycle progression, and apoptosis induction in living cells.

Homogeneous Time-Resolved Fluorescence (HTRF) Applications in Degradation Studies

Homogeneous Time-Resolved Fluorescence (HTRF) is a no-wash immunoassay technology that can be used to quantify protein levels in cell lysates. revvity.com HTRF has been applied in studies involving the dCeMM series of molecular glue degraders to evaluate protein degradation. revvity.com The technique utilizes two antibodies recognizing the target protein, one coupled to a donor fluorophore and the other to an acceptor. revvity.com When the target protein is present, the antibodies bind, bringing the fluorophores into proximity, resulting in FRET (Förster Resonance Energy Transfer) and a measurable signal. revvity.com A decrease in this signal in this compound-treated cells compared to controls indicates target protein degradation. While one search result specifically mentions HTRF being used to evaluate RBM39 degradation induced by dCeMM1-4, the principle is applicable to monitoring the degradation of Cyclin K, CDK12, or CDK13 by this compound. revvity.com

Western Blot Validation of Protein Degradation

Western blot is a widely used technique for separating and detecting specific proteins in cell or tissue lysates, serving as a standard method for validating protein degradation. Following treatment with a degrader like this compound, cell lysates are prepared, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein (e.g., Cyclin K, CDK12, CDK13). A reduction in the band intensity corresponding to the target protein in this compound-treated samples compared to control samples confirms degradation. Western blot has been used to validate protein degradation results obtained from other methods, such as HTRF, in studies involving molecular glue degraders like the dCeMM compounds. revvity.com Although direct Western blot data for this compound-induced Cyclin K degradation wasn't explicitly detailed in all snippets, it is a standard and expected method for validating the degradation observed through proteomics or other assays. nih.gov

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In the context of this compound research, flow cytometry has been employed to assess its impact on cell cycle progression and the induction of apoptosis. nih.gov

Cell Cycle Analysis: This is typically performed by staining cells with a fluorescent DNA-intercalating dye like Propidium Iodide (PI). nih.gov The intensity of PI staining is proportional to the DNA content, allowing the distribution of cells in different phases of the cell cycle (G1, S, G2/M) to be determined. Analysis of this compound-treated cells by PI staining and flow cytometry can reveal cell cycle arrest at specific phases, which can be a consequence of degrading proteins like Cyclin K and CDK12/13 that are involved in cell cycle regulation. nih.govnih.gov

Apoptosis Analysis: Apoptosis (programmed cell death) can be detected using flow cytometry by staining cells with Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer membrane of apoptotic cells, and a vital dye like PI, which stains necrotic or late-apoptotic cells with compromised membranes. nih.gov AnnexinV/PI staining followed by flow cytometry allows for the quantification of early apoptotic (Annexin V-positive, PI-negative), late apoptotic or necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cell populations. nih.gov This provides crucial information on whether this compound treatment leads to cell death via apoptosis.

Studies have utilized flow cytometry with AnnexinV/PI staining to assess apoptosis induction in cells treated with dCeMM compounds, including this compound. nih.gov

Therapeutic Implications and Future Research Directions

Expanding the Druggable Proteome Through Molecular Glues

Molecular glues, including dCeMM4, represent a significant advancement in drug discovery by offering a means to target proteins previously considered "undruggable" by conventional methods nih.govtech4future.infoevotec.compatsnap.com. Traditional small-molecule inhibitors typically target proteins by occupying an active site and blocking their function evotec.comevotec.com. However, many disease-relevant proteins lack such well-defined binding pockets, rendering them inaccessible to this approach nih.govevotec.com. Molecular glues overcome this limitation by inducing or stabilizing novel protein-protein interactions (PPIs), particularly between a target protein and an E3 ubiquitin ligase, leading to the target's degradation tech4future.infopatsnap.comnih.govhybrigenics-services.comtocris.com. This mechanism allows for the modulation of protein levels rather than just inhibiting their activity, potentially addressing a much broader range of protein targets, estimated to be as much as 90% of the human proteome tech4future.infoevotec.com.

Addressing Previously Undruggable Protein Targets

The concept of targeting previously undruggable proteins is a core advantage of molecular glues nih.govevotec.comnih.govencyclopedia.pubsci-hub.sethno.orgmdpi.com. Proteins lacking catalytic activity or well-defined binding pockets, such as many transcription factors and scaffolding proteins, have historically been challenging therapeutic targets nih.govnih.govmdpi.com. Molecular glues facilitate their degradation by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system tech4future.infotocris.com. By inducing proximity between the target protein and an E3 ligase, molecular glues trigger the polyubiquitination of the target, marking it for proteasomal degradation tech4future.infopatsnap.comtocris.comnih.gov. This approach is exemplified by the degradation of IKZF1 and IKZF3 by thalidomide (B1683933) and its analogues, which are considered undruggable due to the absence of druggable binding pockets nih.gov. This compound, by targeting cyclin K for degradation, provides another example of how molecular glues can address targets that might be difficult to inhibit directly medchemexpress.commedchemexpress.comdcchemicals.com.

Catalytic Mode of Action and Pharmacodynamic Advantages in Drug Discovery

Molecular glue degraders exhibit a catalytic mode of action tech4future.infoevotec.comtocris.comsci-hub.seub.edu. Unlike traditional inhibitors that are consumed in a stoichiometric manner by binding to their target, molecular glues act transiently to bring the target protein and E3 ligase into proximity tocris.comnih.govsci-hub.se. Once the target protein is ubiquitinated, the molecular glue can dissociate and participate in further degradation events tech4future.infotocris.com. This catalytic activity means that lower doses of the molecular glue may be sufficient to achieve a therapeutic effect, potentially leading to reduced off-target effects and improved safety profiles tech4future.info. Furthermore, the degradation of the target protein results in a more sustained pharmacodynamic effect compared to transient inhibition tech4future.infoevotec.com. The duration of the effect is then dependent on the rate of resynthesis of the target protein sci-hub.se. This characteristic is particularly advantageous for targeting proteins involved in disease progression where sustained reduction of protein levels is desired.

Potential Therapeutic Applications of Cyclin K Degradation

Cyclin K, the primary target of this compound, is a regulatory subunit of CDK12 and CDK13, playing crucial roles in transcription elongation and other cellular processes nih.govmdpi.comspandidos-publications.com. Dysregulation of cyclin K and its associated kinases has been implicated in various diseases, particularly cancer nih.govmdpi.com.

Targeting Cyclin K in Cancer Biology and Progression

Cyclin K and its partners, CDK12/13, are increasingly recognized as promising drug targets in cancer nih.govmdpi.com. Cyclin K is involved in essential biological processes such as DNA damage response, mitosis, and pre-replicative complex assembly, all of which are critical for cancer cell growth and therapeutic resistance nih.gov. Overexpression of cyclin K has been observed in several cancer types, including lung cancer and pancreatic ductal adenocarcinoma, and is associated with poor prognosis thno.orgmdpi.comaacrjournals.org. Studies have shown that depletion of cyclin K can reduce cancer cell proliferation and enhance sensitivity to chemotherapy and radiotherapy thno.orgmdpi.comspandidos-publications.comaacrjournals.org. For instance, in pancreatic cancer, cyclin K depletion led to retarded cell proliferation and increased sensitivity to gemcitabine, Taxol, and PARP inhibitors aacrjournals.org. In lung cancer, silencing cyclin K disrupted the G2/M checkpoint and increased radiosensitivity mdpi.com. These findings highlight the potential of targeting cyclin K as a therapeutic strategy in cancer.

Strategies for Translating Cyclin K Degradation into Therapeutic Modalities

Translating the concept of cyclin K degradation into effective therapeutic modalities involves several strategies. The discovery of molecular glues like this compound that specifically induce cyclin K degradation provides a direct chemical approach medchemexpress.commedchemexpress.comdcchemicals.com. These compounds can serve as leads for further optimization to improve potency, selectivity, and pharmacokinetic properties. The mechanism of dCeMM2/3/4-induced cyclin K degradation, which involves the CRL4B ligase complex without requiring a canonical substrate receptor, represents a novel mode of action that could be leveraged for therapeutic development nih.govencyclopedia.pubmdpi.com.

Further strategies involve understanding the structural basis of the interaction between this compound, CDK12-cyclin K, and the CRL4B complex to facilitate rational design of more potent and specific degraders rcsb.org. Techniques such as structure-based drug design can be employed to optimize the binding affinity and cooperativity of the molecular glue nih.govchemrxiv.org. Additionally, exploring combination therapies where cyclin K degradation is combined with other treatment modalities, such as DNA-damaging agents or PARP inhibitors, could enhance therapeutic efficacy and overcome resistance mechanisms aacrjournals.org. The use of advanced screening platforms and proteomic techniques like DegMS can aid in identifying and validating cyclin K degraders and understanding their precise mechanisms and potential off-targets revvity.commarinbio.com.

Rational Design and Optimization of Molecular Glue Degraders

While the initial discovery of molecular glues was often serendipitous, there is a growing emphasis on rational design and optimization strategies nih.govnih.govpatsnap.comsci-hub.se. Rational design approaches aim to systematically engineer molecules with desired properties, such as enhanced binding affinity, specificity for the target protein and E3 ligase, and improved pharmacokinetic profiles nih.govsci-hub.se.

For molecular glues like this compound, rational design involves understanding the specific protein-protein interface that the glue stabilizes or induces nih.govrcsb.org. Structural studies, such as X-ray crystallography (e.g., PDB entry 8BUB showing DDB1 bound to this compound-engaged CDK12-cyclin K), are crucial for visualizing the ternary complex and identifying key interactions rcsb.org. This structural information can guide the modification of the molecular glue to optimize its binding to both the target protein (CDK12-cyclin K) and the E3 ligase component (DDB1 in the CRL4B complex) nih.govrcsb.org.

Structure-activity relationship (SAR) studies are also essential for optimizing molecular glue degraders nih.govsci-hub.seresearchgate.net. By systematically modifying the chemical structure of this compound and evaluating the impact on cyclin K degradation, researchers can identify features that contribute to potency and selectivity researchgate.net. Computational modeling and docking studies can complement experimental approaches by predicting binding modes and affinities nih.gov.

The discovery of dCeMM compounds through a scalable chemical profiling strategy in hypo-neddylated cells represents a step towards more rational discovery methods nih.gov. This approach allowed for the identification of degraders with non-obvious mechanisms, moving beyond purely serendipitous findings nih.gov. The ongoing efforts in rational design and optimization are critical for translating the potential of molecular glue degraders like this compound into clinically successful therapies.

Structure-Activity Relationship Studies for Monovalent Degraders

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For monovalent degraders such as this compound, SAR analysis aims to elucidate the specific molecular features that enable them to induce or stabilize protein-protein interactions and subsequently trigger target protein degradation. Detailed SAR analysis for cyclin K degraders, including this compound, has revealed that diverse compounds can acquire glue activity through simultaneous binding to the CDK12 kinase pocket and engaging key interfacial residues on DDB1. uni.lunih.govneobioscience.comnih.govacs.org This systematic analysis provides a conceptual framework for the rational design of future molecular glue degraders. uni.luacs.org Understanding these relationships is fundamental for optimizing potency, selectivity, and the ability to induce the desired ternary complex formation.

Future Avenues for De Novo Molecular Glue Discovery

Historically, the discovery of molecular glue degraders has often been serendipitous. nih.govdrugbank.comnih.govnih.govinvivochem.cnresearchgate.netnih.gov However, there is a growing focus on developing rational and scalable strategies for their de novo discovery. drugbank.comnih.govnih.govinvivochem.cnresearchgate.netnih.gov Approaches such as differential chemical profiling in hypo-neddylated cell lines, characterized by defects in CRL activity, have proven successful in identifying novel molecular glues. drugbank.com This strategy, coupled with multi-omics target deconvolution campaigns, has led to the identification of compounds like the dCeMM series, which induce the destabilization of cyclin K. drugbank.com These rational discovery principles are expected to significantly expand the repertoire of available molecular glue degraders and move the field beyond reliance on chance findings. drugbank.comnih.govnih.govinvivochem.cnresearchgate.netnih.gov

Synergistic Therapeutic Strategies

The potential therapeutic utility of molecular glue degraders like this compound can be enhanced through synergistic therapeutic strategies, particularly in combination with other therapeutic agents.

Combinatorial Approaches with DNA-Damage Inducing Agents

Cyclin K degradation, as mediated by compounds including dCeMM2, dCeMM3, and this compound, has shown synergistic potential when combined with DNA-damage inducing agents. drugbank.comguidetopharmacology.org This synergistic effect has been observed in several different types of cancer cells. guidetopharmacology.org Examples of DNA-damage inducing agents that have been explored in combination with cyclin K degraders include cisplatin, irinotecan, olaparib, and MK-8776. guidetopharmacology.org The synergy may arise from the impact of cyclin K degradation on transcriptional regulation, particularly of genes involved in DNA repair pathways, thus sensitizing cancer cells to DNA damage. nih.govmedchemexpress.com

Exploring this compound in Specific Preclinical Disease Contexts

Preclinical research is essential for evaluating the potential of molecular glue degraders in specific disease settings. dCeMM2, dCeMM3, and this compound have been shown to induce cyclin K degradation and have demonstrated a previously established hypersensitivity in T-cell malignancies for genetic cyclin K ablation. drugbank.com The targeting of cyclin K degradation is being explored in various cancer types, highlighting its potential relevance in different preclinical disease contexts. nih.govguidetopharmacology.orgharvard.edutocris.com

Challenges and Opportunities in Molecular Glue Degrader Development

Despite the promise of molecular glue degraders, several challenges and opportunities exist in their development.

Overcoming Limitations of Serendipitous Discovery

A major historical limitation in the molecular glue field has been the reliance on serendipitous discovery. uni.luguidetopharmacology.orgharvard.eduguidetopharmacology.org The lack of rational design principles has hampered the systematic exploration and evaluation of molecular glue degraders as therapeutic agents. uni.lunih.govneobioscience.comnih.govdrugbank.comnih.govnih.govinvivochem.cnresearchgate.netnih.govuni.lu However, recent advancements in rational discovery strategies, such as chemical screening in hypo-neddylated cell lines and multi-omics target deconvolution, are helping to overcome this limitation. nih.govdrugbank.comnih.govnih.govinvivochem.cnresearchgate.netnih.gov These approaches, coupled with detailed SAR studies and structural biology, are paving the way for the rational design and discovery of novel molecular glues with desired target specificity and activity. uni.lunih.govneobioscience.comacs.org

Identification of Novel E3 Ligases and Neo-Substrates

The chemical compound this compound functions as a molecular glue degrader (MGD) that facilitates targeted protein degradation by inducing proximity between a target protein and an E3 ubiquitin ligase complex dcchemicals.commedchemexpress.comdcchemicals.comglpbio.commedchemexpress.com. This mechanism leads to the ubiquitination and subsequent degradation of the target protein by the proteasome dcchemicals.commedchemexpress.comdcchemicals.comglpbio.commedchemexpress.commdpi.com. Research into this compound has been instrumental in identifying specific components of the ubiquitination machinery involved in its action and the proteins targeted for degradation, referred to as neo-substrates.

Studies have shown that this compound mediates the ubiquitination and degradation of cyclin K dcchemicals.comdcchemicals.comglpbio.commedchemexpress.comprobechem.com. This is achieved by promoting a direct interaction between the CDK12-cyclin K complex and the CRL4B E3 ligase complex dcchemicals.comdcchemicals.comglpbio.commedchemexpress.comprobechem.commdpi.comencyclopedia.publarvol.com. The CRL4 (Cullin-RING ligase 4) family of E3 ligases is composed of the RING finger protein RBX1, the scaffold protein CUL4, and DDB1-CUL4-related substrate receptors mdpi.com. In the context of this compound, the interaction involves the DDB1-CUL4B complex mdpi.comencyclopedia.pub. Notably, the mechanism by which dCeMM2, dCeMM3, and this compound induce cyclin K degradation appears to be substrate receptor-independent, meaning it does not involve canonical substrate receptors like CRBN or DCAF15 mdpi.comencyclopedia.pub. Instead, these molecular glues directly bridge the CDK12-cyclin K complex to the DDB1-CUL4B E3 ligase complex mdpi.comencyclopedia.pub.

Through techniques such as degradome proteomics, researchers have confirmed cyclin K as a primary degradation target of this compound biorxiv.orgresearchhub.com. These studies have also identified CDK12 and CDK13 as additional degradation targets (neo-substrates) in cells treated with this compound biorxiv.orgresearchhub.com. Degradome proteomics allows for the systematic identification of proteins whose abundance is reduced upon treatment with a degrader compound, providing detailed research findings on the specificity and scope of degradation biorxiv.orgresearchhub.com. Comparative analyses using methods like TMT-based whole proteome analysis have further supported the identification of cyclin K, CDK12, and CDK13 as the main proteins downregulated by this compound treatment biorxiv.orgresearchhub.com.

The identification of CRL4B as the E3 ligase complex hijacked by this compound and the subsequent degradation of cyclin K, CDK12, and CDK13 highlights the potential of molecular glues to target specific protein complexes and induce their degradation via particular E3 ligases. This expands the understanding of E3 ligase-substrate interactions and provides insights for the rational design of new molecular glue degraders targeting other protein complexes.

Identified E3 Ligase Components and Neo-Substrates for this compound

Protein ComponentRole in this compound Mechanism
CRL4B E3 ligase complexE3 ubiquitin ligase hijacked by this compound
DDB1Adaptor protein within the CRL4B complex involved in this compound-mediated interaction
CUL4BScaffold protein within the CRL4B complex
RBX1RING finger protein component of the CRL4B complex
Cyclin KPrimary neo-substrate targeted for degradation by this compound
CDK12Component of the complex glued to CRL4B by this compound, also identified as a neo-substrate
CDK13Identified as a neo-substrate degraded by this compound

Q & A

Q. What is the molecular mechanism by which dCeMM4 induces cyclin K degradation, and how can this be experimentally validated?

this compound functions as a molecular glue degrader, promoting the interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase. This leads to cyclin K ubiquitination and subsequent proteasomal degradation . Methodological validation includes:

  • Co-immunoprecipitation (Co-IP): Confirm physical interaction between CDK12-cyclin K and CRL4B components after this compound treatment.
  • Cycloheximide chase assays: Measure cyclin K protein half-life degradation kinetics.
  • Proteasome inhibition: Use inhibitors like MG-132 to block degradation and verify proteasome dependence.

Q. What are the recommended cellular models and controls for initial studies of this compound activity?

  • Cell lines: Use cancer cell lines with high CDK12-cyclin K dependency (e.g., leukemia or solid tumor models) to maximize observable effects.
  • Controls: Include untreated cells, vehicle controls (e.g., DMSO), and cells treated with non-degrading analogs (e.g., dCeMM1 or inactive derivatives) to confirm specificity .
  • Readouts: Quantify cyclin K levels via Western blot and monitor downstream effects (e.g., RNA Pol II phosphorylation) to assess functional impact .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to enhance cyclin K degradation efficiency using this compound?

  • Dose-response curves: Test this compound concentrations (e.g., 0.1–10 µM) and treatment durations (e.g., 2–24 hours) to identify optimal degradation kinetics.
  • Combination therapies: Co-administer with proteasome enhancers or agents that stabilize CRL4B ligase activity.
  • Cell synchronization: Use cell cycle-arrested populations to reduce variability in cyclin K expression levels during degradation assays .

Q. What methodologies are effective in resolving contradictory gene expression data from RNA-seq experiments involving this compound?

Contradictions in RNA-seq data (e.g., upregulation of CDCA7 vs. downregulation of CDK13) may arise from off-target effects or compensatory pathways. Strategies include:

  • Pathway enrichment analysis: Use tools like GSEA or DAVID to identify overrepresented pathways, distinguishing direct targets (e.g., CDK12-dependent genes) from indirect effects.
  • CRISPR-Cas9 validation: Knock out CDK12 or cyclin K to isolate this compound-specific transcriptional changes.
  • Multi-omics integration: Correlate RNA-seq data with proteomic or phosphoproteomic datasets to confirm functional relevance .

Q. How should researchers design experiments to compare the efficacy and mechanisms of this compound with other cyclin K degraders (e.g., dCeMM2)?

  • Head-to-head assays: Treat identical cell lines with equimolar doses of this compound and dCeMM2, measuring cyclin K degradation rates and transcriptional outcomes.
  • Ligase engagement profiling: Use affinity purification-mass spectrometry (AP-MS) to identify E3 ligase complexes recruited by each compound.
  • Resistance screens: Generate this compound- or dCeMM2-resistant cell lines via prolonged low-dose exposure; sequencing resistant clones can reveal mechanism-specific mutations .

Q. What statistical approaches are recommended for analyzing RNA-seq data from this compound-treated cells, particularly when dealing with low-effect-size targets?

  • False discovery rate (FDR) control: Apply Benjamini-Hochberg correction to adjust for multiple comparisons.
  • Biological replication: Use ≥3 independent replicates to improve power.
  • Meta-analysis: Combine datasets from public repositories (e.g., GEO) to validate consistency across studies.
  • Machine learning: Train classifiers to distinguish noise from biologically relevant changes using prior knowledge of CDK12-cyclin K targets .

Methodological Considerations

Q. How can researchers ensure reproducibility in this compound experiments across different laboratory settings?

  • Standardized protocols: Document cell culture conditions (e.g., serum concentration, passage number), compound storage (e.g., light sensitivity, solvent), and assay timelines.
  • Inter-lab validation: Share aliquots of this compound with collaborating labs to minimize batch variability.
  • Data transparency: Publish raw RNA-seq files (FASTQ), analysis pipelines, and QC metrics (e.g., RIN scores, alignment rates) in public repositories .

Q. What strategies mitigate off-target effects when using this compound at high concentrations?

  • Chemical profiling: Screen this compound against kinase panels or proteome-wide affinity arrays to identify non-CDK12 targets.
  • Rescue experiments: Overexpress cyclin K or CRL4B components to reverse degradation phenotypes.
  • Transcriptomic deconvolution: Compare this compound effects to CDK12 siRNA knockdowns to isolate on-target signatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.